N-(1-Chloro-2-methylprop-1-en-1-yl)-N-methylaniline
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Overview
Description
N-(1-Chloro-2-methylprop-1-en-1-yl)-N-methylaniline is a chemical compound with the molecular formula C6H12ClNThis compound is used as an electrophilic reagent in various organic synthesis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Chloro-2-methylprop-1-en-1-yl)-N-methylaniline involves the reaction of N,N-dimethylisobutylamine with phosgene in the presence of a catalyst such as dimethylformamide. The reaction is carried out in an ice-salt bath to maintain low temperatures. The product, 1-Chloro-N,N,2-trimethylpropenylamine, is obtained as a white or pale yellow solid .
Industrial Production Methods
In an industrial setting, the synthesis involves the use of larger quantities of reagents and solvents. The reaction mixture is typically stirred vigorously and heated to reflux to ensure complete reaction. The product is then purified by distillation under reduced pressure to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
N-(1-Chloro-2-methylprop-1-en-1-yl)-N-methylaniline undergoes various types of chemical reactions, including:
Electrophilic Addition: Reacts with aromatic compounds like benzene, furan, and pyrrole to introduce enamine groups into the aromatic ring.
Hydrolysis: Converts enamine groups into aryl alkyl ketones.
Cycloaddition: Participates in [2+2] cycloaddition reactions with conjugated dienes to form cyclobutanone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Aromatic Compounds: Benzene, furan, pyrrole
Catalysts: Dimethylformamide, triethylamine
Solvents: Dichloromethane, petroleum ether
Major Products
The major products formed from these reactions include aryl alkyl ketones, cyclobutanone derivatives, and cyclobutyl lactam derivatives .
Scientific Research Applications
N-(1-Chloro-2-methylprop-1-en-1-yl)-N-methylaniline is used in various scientific research applications, including:
Organic Synthesis: As an electrophilic reagent, it is used to introduce enamine groups into aromatic compounds.
Pharmaceutical Research: Used in the synthesis of potential drug candidates by modifying aromatic compounds.
Material Science: Employed in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-Chloro-2-methylprop-1-en-1-yl)-N-methylaniline involves its role as an electrophilic reagent. It reacts with nucleophilic sites on aromatic compounds, leading to the formation of enamine groups. These enamine groups can undergo further reactions, such as hydrolysis or cycloaddition, to form various products .
Comparison with Similar Compounds
Similar Compounds
- **1-Chloro-N,N,2-trimethylprop-1-en
Properties
CAS No. |
58933-81-6 |
---|---|
Molecular Formula |
C11H14ClN |
Molecular Weight |
195.69 g/mol |
IUPAC Name |
N-(1-chloro-2-methylprop-1-enyl)-N-methylaniline |
InChI |
InChI=1S/C11H14ClN/c1-9(2)11(12)13(3)10-7-5-4-6-8-10/h4-8H,1-3H3 |
InChI Key |
JMFAMTVPIZRCRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(N(C)C1=CC=CC=C1)Cl)C |
Origin of Product |
United States |
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